Aripiprazole (1,1,2,2,3,3,4,4-d8)

Description

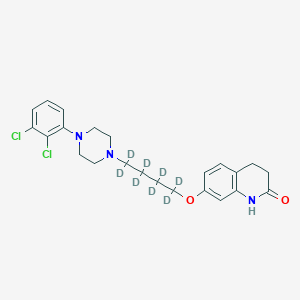

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-BQLKVSHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648852 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089115-04-7 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Aripiprazole D8 Butyl D8

Synthetic Pathways for Deuterated Aripiprazole (B633) Analogs

The generation of deuterated aripiprazole analogs is primarily achieved through multi-step synthetic routes that incorporate deuterium-labeled starting materials. These methods are designed to be efficient and yield a final product with a high degree of deuteration and chemical purity.

Multi-Step Synthesis Utilizing Deuterated Precursors

The core strategy for synthesizing Aripiprazole-d8 (B1662822) involves building the molecule from key fragments, one of which carries the deuterium (B1214612) label. This approach ensures the precise placement and stability of the deuterium atoms in the final compound.

A documented synthetic route for Aripiprazole-d8 utilizes 1,4-Dichlorobutane-d8 (B165168) as the key deuterated starting material. google.com This process involves a four-step reaction sequence.

The initial step consists of the reaction between 3,4-dihydro-7-hydroxy-2(1H)-quinolinone and 1,4-dichlorobutane-d8. google.com This reaction is conducted under basic conditions in a polar solvent, such as acetonitrile (B52724), ethanol, or tetrahydrofuran. google.com The base, which can be potassium carbonate, potassium acetate (B1210297), sodium carbonate, or cesium carbonate, facilitates the formation of an intermediate compound. google.com The subsequent steps involve the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine (B491241) to yield the final deuterated Aripiprazole product. google.com This method is noted for its reasonable process design, high yield, and the ability to produce a final product with a purity of up to 100% and an isotopic abundance greater than 99%. google.com

Reaction Conditions for Step 1:

| Parameter | Value |

|---|---|

| Reactants | 3,4-dihydro-7-hydroxy-2(1H)-quinolinone, 1,4-Dichlorobutane-d8 |

| Solvent | Acetonitrile, Ethanol, or Tetrahydrofuran |

| Base | Potassium Carbonate, Potassium Acetate, Sodium Carbonate, or Cesium Carbonate |

| Molar Ratio (Dichlorobutane-d8:Quinolinone) | 1:1 to 3:1 |

| Temperature | 70°C to 100°C |

| Reaction Time | 1 to 5 hours |

This data is based on a patented synthesis method. google.com

An alternative and efficient two-step synthesis for Aripiprazole-d8 has been developed, starting with the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone using 1,4-dibromobutane-d8. nih.govnih.gov

In the first step, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is reacted with 1,4-dibromobutane-d8. nih.gov This initial reaction forms a deuterated intermediate. The second step involves coupling this intermediate with 1-(2,3-dichlorophenyl)piperazine hydrochloride to produce the final Aripiprazole-d8. nih.gov This synthetic approach has been demonstrated to be effective, yielding the target compound with high purity. nih.gov A study detailing this method reported a final product yield of 33.4% with a purity of 99.93%. nih.gov The non-deuterated version of this synthesis involves refluxing a mixture of potassium carbonate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and 1,4-dibromobutane in water for three hours to create the intermediate. google.com

Synthesis and Product Details:

| Step | Description | Yield | Purity |

|---|---|---|---|

| 1 | Reaction of 1,4-Dibromobutane-d8 with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | - | - |

| 2 | Coupling of the intermediate with 1-(2,3-dichlorophenyl)piperazine hydrochloride | 33.4% | 99.93% |

This data is based on a published scientific study. nih.gov

Optimization of Synthetic Methods

To enhance the efficiency, yield, and environmental friendliness of aripiprazole synthesis, various optimization techniques have been explored. While much of this research focuses on the non-deuterated parent compound, the principles are applicable to the synthesis of its deuterated analogs.

Process intensification techniques, particularly microwave-assisted synthesis, have been successfully applied to the production of aripiprazole. scispace.comresearchgate.net This method offers a significant reduction in reaction time and often eliminates the need for toxic solvents. scispace.com

In a solvent-free approach, the reaction between 7-(4-bromobutoxy)-3,4-dihydrocarbostyril and 1-(2,3-dichlorophenyl)piperazine can be completed in just a few minutes under microwave irradiation, achieving yields of approximately 70–80%. scispace.com This stands in contrast to conventional methods that can require several hours. scispace.com The optimal conditions for this microwave-assisted synthesis were found to be using 3 equivalents of potassium carbonate as a base, 0.1 equivalents of tetrabutylammonium bromide (a phase transfer catalyst), and irradiation at 100 W. scispace.com This resulted in a product yield of 81%. scispace.com

Comparison of Synthesis Methods:

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional | Several hours | Variable | Often requires toxic solvents |

| Microwave-Assisted | A few minutes | 70-81% | Solvent-free, PTC-assisted |

This data is based on research into the synthesis of non-deuterated aripiprazole. scispace.com

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). mdpi.comresearchgate.net It enhances reaction rates and can allow for milder reaction conditions. In the context of aripiprazole synthesis, PTC has been employed to improve efficiency. scispace.comgoogle.com

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase transfer catalysts. mdpi.comgoogle.com The catalyst facilitates the transfer of one reactant across the phase boundary to react with the other. researchgate.net For instance, in the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a dihalobutane, a PTC can be used in an aqueous solvent with a base like an alkali metal carbonate. google.com The combination of PTC with mechanochemical synthesis (ball milling) under solvent-free conditions has been shown to produce aripiprazole with a 90% yield in just five minutes. mdpi.com This demonstrates the potential for PTC to significantly optimize the synthesis of aripiprazole and its deuterated analogs by enabling faster, more efficient, and environmentally greener processes. mdpi.com

Scalability and Industrial Production Considerations

Key considerations for the industrial-scale synthesis of Aripiprazole-d8 include:

Cost of Deuterated Reagents: The starting materials containing deuterium are often more expensive than their hydrogenated versions. A patent for a deuterated Aripiprazole synthesis method highlights the use of 1,4-dichlorobutane-d8, emphasizing the need for a process that uses such reagents efficiently to minimize costs. google.com

Process Simplicity and Robustness: For industrial application, the synthesis route should involve simple, manageable steps with strong operability. google.com Techniques like wet bead milling and high-pressure homogenization are commonly used in the pharmaceutical industry for particle size reduction and are valued for their scalability and repeatability. mdpi.com

Impurity Control: The formation of impurities, such as dimers, is a significant concern that can reduce yield and require extensive purification. google.com Developing a synthesis route that minimizes these byproducts is crucial for efficient industrial production. google.com

Efficiency and Yield: High yields are essential for the economic viability of industrial production. google.com A patented method for deuterated d8-aripiprazole boasts a high yield and a purity that can reach 100%, making it suitable for industrial-scale manufacturing. google.com Advanced computational tools and mechanistic modeling can be employed to predict kinetics and optimize process parameters to enhance efficiency. mdpi.com

Chemical Characterization of Aripiprazole-d8 (butyl-d8)

Isotopic Purity and Deuterium Enrichment Analysis

Determining the isotopic purity and the degree of deuterium enrichment is a critical step in the characterization of Aripiprazole-d8. This analysis confirms that the deuterium atoms are incorporated at the intended positions and quantifies the percentage of molecules that contain the deuterium label.

High-resolution mass spectrometry (MS), particularly Time-of-Flight (TOF) mass spectrometry, is a primary technique for this purpose. almacgroup.comresearchgate.net It allows for the separation and quantification of ions based on their mass-to-charge ratio with high accuracy. almacgroup.com By analyzing the mass spectrum of a sample, the relative abundance of the deuterated molecule compared to its non-deuterated counterpart and partially deuterated variants can be determined. almacgroup.comresearchgate.net

The process generally involves:

Analyzing the sample using an optimized method like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS to separate the compound from any impurities. almacgroup.com

Extracting the ion chromatograms for each of the resolved isotopes. almacgroup.com

Integrating the peak areas for each isotope and correcting for the natural isotopic abundance of other elements (e.g., ¹³C, ¹⁵N) in the molecule. researchgate.net

Calculating the isotopic enrichment based on the corrected peak intensities. researchgate.net

A patent for one synthesis method of deuterated aripiprazole claims an isotopic abundance of greater than 99%. google.com

Structural Elucidation Techniques for Deuterated Analogs

Confirming the precise chemical structure of Aripiprazole-d8 and the specific location of the deuterium atoms requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.

¹H NMR (Proton NMR) is used to identify the location and number of hydrogen atoms. In a deuterated analog, the disappearance or reduction of signals at specific chemical shifts confirms the substitution of hydrogen with deuterium.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment within the molecule.

Mass Spectrometry (MS): As mentioned previously, MS is crucial for determining the molecular weight of the compound. The mass shift observed between the deuterated and non-deuterated analog corresponds to the number of deuterium atoms incorporated. Techniques like UHPLC-MS/MS can be used for detailed structural analysis and impurity identification. researchgate.net

These techniques collectively provide a comprehensive picture of the molecule, confirming its identity as 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone.

Purity Assessment of Synthesized Aripiprazole-d8 (butyl-d8)

Chemical purity assessment ensures that the synthesized Aripiprazole-d8 is free from starting materials, byproducts, and other impurities. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC). nih.govlgcstandards.comlew.ro

An HPLC method is developed to separate Aripiprazole-d8 from any potential impurities. lew.ro The sample is injected into the HPLC system, and a detector (typically UV-Vis) measures the absorbance of the components as they elute from the chromatographic column. The purity is determined by comparing the peak area of Aripiprazole-d8 to the total area of all peaks in the chromatogram.

Published data on the purity of synthesized Aripiprazole-d8 varies, with reported values often exceeding 95%. lgcstandards.com One specific synthesis achieved a purity of 99.93%. nih.gov Another report indicates a purity of 98.35%. medchemexpress.com

Table 1: Reported Purity of Aripiprazole-d8

| Source | Reported Purity | Analytical Method |

|---|---|---|

| Vohra et al. (2015) nih.gov | 99.93% | Not Specified |

| LGC Standards lgcstandards.com | >95% | HPLC |

| MedChemExpress medchemexpress.com | 98.35% | Not Specified |

Synthesis of Related Deuterated Impurities and Metabolites

The synthesis of deuterated impurities and metabolites is important for their use as internal standards in analytical studies, helping to accurately quantify the metabolism and pharmacokinetic profile of the parent drug. nih.govhyphadiscovery.com

Deuterated Dehydroaripiprazole (B194390)

Dehydroaripiprazole is a major active metabolite of Aripiprazole. The synthesis of its deuterated analog, Dehydroaripiprazole-d8, is therefore of significant interest for metabolic research. This compound can be used as an internal standard for the quantification of Dehydroaripiprazole in biological samples using GC- or LC-mass spectrometry. hexonsynth.com The synthesis can be approached through biotransformation or chemical synthesis from the deuterated parent compound, Aripiprazole-d8. hyphadiscovery.com

Other Deuterated Aripiprazole Impurities

In the synthesis of Aripiprazole-d8 (butyl-d8), the primary goal is to incorporate eight deuterium atoms onto the butyl chain of the aripiprazole molecule. However, as with any chemical synthesis, the formation of impurities is possible. Deuterated impurities in this context would be molecules other than the target Aripiprazole-d8 that contain one or more deuterium atoms. The presence of such impurities can arise from several factors inherent to the synthetic process, including incomplete deuteration of starting materials, side reactions involving deuterated reagents, and isotopic scrambling.

The most common synthetic routes to Aripiprazole-d8 involve the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with a deuterated butylating agent, such as 1,4-dibromobutane-d8 or 1,4-dichlorobutane-d8, followed by coupling with 1-(2,3-dichlorophenyl)piperazine.

Partially Deuterated Aripiprazole Species

A primary source of deuterated impurities is the incomplete deuteration of the butylating agent. Commercially available deuterated reagents may contain residual, non-deuterated or partially deuterated molecules. When these are used in the synthesis, the resulting aripiprazole product will be a mixture of molecules with varying numbers of deuterium atoms on the butyl chain, ranging from Aripiprazole-d1 to Aripiprazole-d7. The isotopic purity of the starting deuterated reagent is therefore a critical factor in minimizing these impurities.

Deuterated Analogs of Known Aripiprazole Impurities

Several non-deuterated impurities associated with the synthesis of aripiprazole have been identified. It is plausible that deuterated versions of these impurities could form, particularly those that involve the butyl chain. For instance, if a side reaction occurs involving the deuterated butylating agent, a deuterated impurity will be generated. An example is the potential for the formation of a dimer where two molecules of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone are linked by a deuterated butyl chain.

The table below outlines some potential deuterated impurities of Aripiprazole-d8 (butyl-d8), their likely origins, and their chemical properties.

| Impurity Name | Probable Origin | Molecular Formula | Molecular Weight |

| Aripiprazole-d7 | Incomplete deuteration of the butylating agent | C₂₃H₂₀D₇Cl₂N₃O₂ | 455.43 |

| Aripiprazole-d6 | Incomplete deuteration of the butylating agent | C₂₃H₂₁D₆Cl₂N₃O₂ | 454.42 |

| Aripiprazole-d5 | Incomplete deuteration of the butylating agent | C₂₃H₂₂D₅Cl₂N₃O₂ | 453.42 |

| Aripiprazole-d4 | Incomplete deuteration of the butylating agent | C₂₃H₂₃D₄Cl₂N₃O₂ | 452.41 |

| Aripiprazole-d3 | Incomplete deuteration of the butylating agent | C₂₃H₂₄D₃Cl₂N₃O₂ | 451.41 |

| Aripiprazole-d2 | Incomplete deuteration of the butylating agent | C₂₃H₂₅D₂Cl₂N₃O₂ | 450.40 |

| Aripiprazole-d1 | Incomplete deuteration of the butylating agent | C₂₃H₂₆DCl₂N₃O₂ | 449.40 |

| 7,7'-(Butylene-d8-dioxy)bis(3,4-dihydroquinolin-2(1H)-one) | Dimerization during alkylation with deuterated butylating agent | C₂₂H₁₈D₈N₂O₄ | 386.48 |

Analytical Methodologies Utilizing Aripiprazole D8 Butyl D8

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to all samples, including calibration standards and unknowns. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Aripiprazole-d8 (B1662822) is an ideal internal standard for Aripiprazole (B633) quantification because it is chemically identical to Aripiprazole, except that eight hydrogen atoms in the butyl group have been replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled Aripiprazole by mass spectrometry, while ensuring it behaves almost identically during sample extraction, chromatography, and ionization.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Aripiprazole in biological samples, and Aripiprazole-d8 is frequently employed as the internal standard in these assays. cuny.edunih.gov The co-elution of Aripiprazole-d8 with Aripiprazole ensures that any variations, such as matrix effects or fluctuations in ionization efficiency, affect both the analyte and the internal standard proportionally. This allows for a highly accurate and precise determination of the analyte concentration based on the ratio of the analyte's response to the internal standard's response.

Numerous studies have detailed the development and validation of LC-MS/MS methods for determining Aripiprazole concentrations in biological samples, primarily human plasma, using Aripiprazole-d8 as the internal standard. researchgate.netnih.gov These methods are validated according to regulatory guidelines to ensure their reliability for clinical and research applications.

Validation parameters typically include selectivity, linearity, precision, accuracy, recovery, and stability. For instance, one validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for Aripiprazole in rat plasma, using Aripiprazole-d8 as the internal standard, demonstrated linearity over a working range of 2-1025 ng/mL with a correlation coefficient (r²) of 0.99951. researchgate.net The accuracy of this method ranged from 97.07% to 103.64%, and the precision, expressed as the coefficient of variation (%CV), was between 2.68% and 7.70%. researchgate.net Another method for the simultaneous quantification of multiple antipsychotic drugs, including Aripiprazole, used Aripiprazole-d8 as the internal standard for Aripiprazole, its metabolite dehydroaripiprazole (B194390), and several other drugs. nih.gov The lower limit of quantitation (LLOQ) for Aripiprazole in this assay was established at 25.0 ng/mL. nih.gov These robust validation results underscore the suitability of Aripiprazole-d8 for developing sensitive, accurate, and reproducible bioanalytical methods. nih.govresearchgate.net

The optimization of both chromatographic and mass spectrometric parameters is crucial for achieving the required sensitivity and selectivity for Aripiprazole quantification.

Chromatographic Conditions: The separation is typically performed using reversed-phase columns, such as C18 or C8 columns. nih.govnih.gov Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component containing an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netnih.govuu.nl For example, one method utilized a mobile phase composition of acetonitrile and 0.1% formic acid in water (70:30, v/v) with a bridged ethyl hybrid (BEH) C18 column. researchgate.net Another employed a mobile phase of methanol and deionized water with 2 mM ammonium trifluoroacetate (B77799) and 0.02% formic acid (65:35, v/v) on an Aquasil C18 column. researchgate.net The goal of optimizing these conditions is to achieve a good separation of Aripiprazole from endogenous matrix components and to ensure a short run time, often under 5 minutes. researchgate.net

Mass Spectrometry Parameters: In tandem mass spectrometry, quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule [M+H]⁺) for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion for each. This process provides excellent specificity. The MRM transitions for Aripiprazole and Aripiprazole-d8 are carefully selected and optimized to maximize signal intensity.

Interactive Table: MRM Transitions for Aripiprazole and Aripiprazole-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Aripiprazole | 448.35 | 285.09 |

| Aripiprazole-d8 | 456.2 | 293.2 |

This table presents typical mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods for the quantification of Aripiprazole with Aripiprazole-d8 as the internal standard. researchgate.net

Interactive Table: Examples of Chromatographic Conditions for Aripiprazole Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | UPLC BEH C18 | Aquasil C18 (100 x 2.1 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v) | Methanol: Deionized water with 2 mM Ammonium Trifluoroacetate and 0.02% Formic Acid (65:35, v/v) |

| Flow Rate | Not Specified | Isocratic |

| Run Time | 4 minutes | Not Specified |

| Reference | researchgate.net | researchgate.net |

This table provides examples of different liquid chromatography conditions that have been successfully used for the analysis of Aripiprazole.

While LC-MS/MS is more common for the analysis of Aripiprazole, methods using Gas Chromatography-Mass Spectrometry (GC-MS) have also been developed. researchgate.netnih.gov GC-MS often requires a derivatization step to increase the volatility and thermal stability of analytes like Aripiprazole. One study describes a validated GC-MS method for Aripiprazole and its metabolite, dehydroaripiprazole, in plasma, which involved a solid-phase extraction followed by derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.netnih.gov

In such GC-MS applications, a stable isotope-labeled internal standard like Aripiprazole-d8 is highly valuable. It would undergo the same extraction and derivatization procedures as the unlabeled Aripiprazole, effectively correcting for any variability or inefficiency in these critical sample preparation steps, as well as for variations during injection into the gas chromatograph. nih.govmdpi.com The use of Aripiprazole-d8 would thus ensure the accuracy and reliability of the quantitative results obtained by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Application in Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring (TDM) involves measuring drug concentrations in a patient's bloodstream to optimize dosage regimens. For many psychiatric medications, including Aripiprazole, TDM is recommended to ensure that drug concentrations are within the therapeutic range, maximizing efficacy while minimizing the risk of adverse effects. mdpi.comnih.govnih.gov The relationship between Aripiprazole concentration and clinical response has been investigated, and established therapeutic reference ranges have been proposed, typically between 100–350 ng/mL for Aripiprazole. nih.govpsychiatriapolska.pl

The clinical utility of TDM is entirely dependent on the accuracy and precision of the analytical methods used to measure drug concentrations. Inaccurate results can lead to inappropriate clinical decisions. The use of Aripiprazole-d8 as an internal standard in LC-MS/MS assays is considered the gold standard for TDM of Aripiprazole. mdpi.com It significantly enhances the accuracy and precision of these assays by correcting for analytical variability. This high level of analytical performance is essential for reliably determining whether a patient's plasma concentration is within the narrow therapeutic window, thereby helping clinicians to personalize treatment for better patient outcomes. mdpi.com

Utility in Monitoring Aripiprazole and Metabolite Concentrations

Aripiprazole-d8 is instrumental in the therapeutic drug monitoring (TDM) of aripiprazole and its primary active metabolite, dehydroaripiprazole. TDM is essential for optimizing treatment, minimizing adverse effects, and ensuring therapeutic efficacy. mdpi.com The use of a stable isotope-labeled internal standard like aripiprazole-d8 is considered the gold standard in quantitative bioanalysis using mass spectrometry. mdpi.com

When analyzing biological samples such as plasma or serum, a known amount of aripiprazole-d8 is added at an early stage of sample preparation. mdpi.com Because aripiprazole-d8 is chemically identical to aripiprazole, it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it can be distinguished from the non-labeled drug and its metabolites. mdpi.com

This co-analysis allows for the correction of any sample loss during preparation and variations in the analytical signal, thereby improving the accuracy and precision of the quantification of aripiprazole and dehydroaripiprazole. mdpi.comnih.gov For instance, in ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) methods, specific mass transitions are monitored for aripiprazole, dehydroaripiprazole, and aripiprazole-d8. Common transitions include m/z 448.2 → 285.2 for aripiprazole, m/z 446.04 → 285.02 for dehydroaripiprazole, and m/z 456.3 → 293.07 for aripiprazole-d8. mdpi.com The consistent ratio of the analyte's signal to the internal standard's signal enables precise quantification.

The significant metabolism of aripiprazole to its active metabolite, dehydroaripiprazole, makes it advisable to determine the concentrations of both substances in a patient's blood serum for a correct assessment in TDM. nih.gov The use of aripiprazole-d8 as a common internal standard facilitates this simultaneous quantification. nih.gov

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are critical for ensuring the reliability of data from pharmacokinetic and TDM studies. nih.govnih.gov Aripiprazole-d8 plays a central role in the validation of these methods for aripiprazole and its metabolites.

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is crucial to remove interferences from the biological matrix and to concentrate the analytes of interest. nih.gov Common techniques used in the analysis of aripiprazole include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). humanjournals.com

Solid-Phase Extraction (SPE): This technique involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. nih.gov Interferences are washed away, and the purified analytes are then eluted with a suitable solvent. nih.gov SPE has been successfully used for the extraction of aripiprazole and dehydroaripiprazole from plasma and serum. nih.gov In some methods, a weak cation exchange mixed-mode resin-based SPE is employed. humanjournals.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent. amazonaws.com Diethyl ether has been used as the organic solvent for the LLE of aripiprazole and dehydroaripiprazole from plasma. nih.gov

In both SPE and LLE, aripiprazole-d8 is added to the sample before the extraction process to account for any variability in recovery.

Evaluation of Method Performance Parameters (e.g., Linearity, Accuracy, Precision, Sensitivity, Matrix Effects)

The validation of a bioanalytical method involves assessing several key performance parameters to ensure its reliability. nih.govcore.ac.uk

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. Calibration curves for aripiprazole and dehydroaripiprazole are typically linear over a specific concentration range. For example, linearity might be established from 16 to 500 ng/ml for aripiprazole and 8 to 250 ng/ml for dehydroaripiprazole. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. lew.ro Intra- and inter-day precision and accuracy are evaluated at different concentration levels and should fall within acceptable limits, often within 15%. humanjournals.com

Sensitivity: The sensitivity of a method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.net LLOQs for aripiprazole and dehydroaripiprazole can be as low as 14.4 ng/ml and 6.9 ng/ml, respectively, in serum. nih.gov

Matrix Effects: These are the effects of co-eluting, interfering substances from the biological matrix on the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard like aripiprazole-d8 is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte.

Below is an interactive data table summarizing typical validation parameters for an LC-MS/MS method for aripiprazole and dehydroaripiprazole using aripiprazole-d8 as an internal standard.

| Parameter | Aripiprazole | Dehydroaripiprazole |

| Linearity Range (ng/mL) | 16 - 500 | 8 - 250 |

| Correlation Coefficient (r²) | 0.999 | 0.999 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 14.4 | 6.9 |

| Extraction Recovery (%) | 75.4 | 102.3 |

Emerging Analytical Techniques

Dried Blood Spot (DBS) Sampling for Aripiprazole-d8 Analysis

Dried blood spot (DBS) sampling is a minimally invasive technique that involves collecting a small volume of capillary blood on a filter card. elsevier.es This method offers several advantages over traditional venous blood sampling, including ease of collection, storage, and transport. researchgate.net

DBS has been shown to be a useful tool for the therapeutic drug monitoring of aripiprazole and other antipsychotics. elsevier.esnih.gov Aripiprazole-d8 is used as an internal standard in the analysis of DBS samples, typically by UHPLC-MS/MS. nih.gov Studies have shown good to excellent correlations between aripiprazole concentrations in venous blood and DBS capillary blood. elsevier.es The analytical performance of DBS methods for aripiprazole and its metabolites has been found to be suitable for TDM and clinical research applications. nih.govnih.gov

Pharmacokinetic Investigations Using Aripiprazole D8 Butyl D8

Elucidation of Aripiprazole (B633) Pharmacokinetics

The pharmacokinetic properties of aripiprazole have been extensively studied, with Aripiprazole-d8 (B1662822) playing a key role in the analytical methodologies that underpin these investigations.

Aripiprazole is well-absorbed following oral administration, with peak plasma concentrations typically achieved within 3 to 5 hours. nih.govnih.gov The absolute oral bioavailability of the tablet formulation is approximately 87%. nih.govfda.gov The pharmacokinetics of aripiprazole are linear and dose-proportional within the typical dosage range. fda.gov Steady-state concentrations of both aripiprazole and its active metabolite, dehydroaripiprazole (B194390), are generally reached within 14 days of consistent dosing. fda.govfda.gov

Aripiprazole exhibits extensive distribution throughout the body. fda.gov Following intravenous administration, the steady-state volume of distribution is high, indicating significant extravascular distribution. fda.gov Both aripiprazole and its primary active metabolite are highly bound to serum proteins, primarily albumin, with a binding percentage greater than 99% at therapeutic concentrations. fda.gov This extensive protein binding is a key factor in its distribution characteristics.

The elimination of aripiprazole from the body occurs primarily through hepatic metabolism. fda.govfda.gov Following a single oral dose of radiolabeled aripiprazole, approximately 25% of the administered radioactivity is recovered in the urine and about 55% is found in the feces. fda.gov Less than 1% of the dose is excreted as unchanged aripiprazole in the urine, and approximately 18% of the oral dose is recovered as unchanged drug in the feces. fda.gov The mean elimination half-life for aripiprazole is about 75 hours, while its active metabolite, dehydroaripiprazole, has a longer mean elimination half-life of approximately 94 hours. fda.govfda.gov

Metabolomic Profiling and Metabolic Pathway Elucidation

The use of Aripiprazole-d8 as an internal standard is crucial for the accurate identification and quantification of aripiprazole's metabolites, which is essential for understanding its metabolic pathways.

The following table summarizes the limits of quantification for aripiprazole and its key metabolites in urine analysis:

| Compound | Limit of Quantitation (LOQ) in Urine (ng/mL) |

| Aripiprazole | 5 |

| Dehydroaripiprazole | 5 |

| OPC-3373 | 25 |

Data from quantitative analysis of aripiprazole and its metabolites in urine. nih.gov

The metabolism of aripiprazole is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. clinpgx.org Specifically, CYP3A4 and CYP2D6 are the main enzymes responsible for its biotransformation. fda.govfda.govclinpgx.org CYP3A4 is involved in the N-dealkylation and hydroxylation of aripiprazole, while both CYP3A4 and CYP2D6 are responsible for its dehydrogenation to form dehydroaripiprazole. fda.govfda.gov

The genetic polymorphism of CYP2D6 can significantly impact the pharmacokinetics of aripiprazole. nih.gov Individuals who are poor metabolizers of CYP2D6 substrates may experience increased plasma concentrations of aripiprazole and decreased concentrations of the active metabolite, dehydroaripiprazole. clinpgx.org Conversely, the co-administration of drugs that are potent inhibitors of CYP2D6 (like quinidine) or CYP3A4 can increase aripiprazole exposure. fda.govfda.gov

The following table outlines the primary metabolic pathways and the CYP enzymes involved:

| Metabolic Pathway | Primary CYP Enzyme(s) |

| Dehydrogenation | CYP3A4, CYP2D6 |

| Hydroxylation | CYP3A4, CYP2D6 |

| N-dealkylation | CYP3A4 |

Based on in vitro studies of aripiprazole metabolism. fda.govfda.gov

Impact of Deuteration on Metabolic Stability

The introduction of deuterium (B1214612) into a drug molecule, a process known as deuteration, can significantly alter its metabolic stability. This is primarily due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. Consequently, enzymatic reactions that involve the cleavage of a carbon-deuterium (C-D) bond proceed at a slower rate than the cleavage of a corresponding carbon-hydrogen (C-H) bond.

Drug-Drug Interactions and Co-medication Effects

The potential for drug-drug interactions with Aripiprazole-d8 (butyl-d8) is expected to be qualitatively similar to that of non-deuterated aripiprazole, as it involves the same metabolic pathways. clinpgx.orgpsychopharmacologyinstitute.com Interactions primarily occur with agents that inhibit or induce the CYP3A4 and CYP2D6 enzymes.

CYP2D6 Inhibitors : Co-administration with potent CYP2D6 inhibitors, such as certain antidepressants like fluoxetine (B1211875) and paroxetine, can increase aripiprazole plasma concentrations. nih.govhealthline.com

CYP3A4 Inhibitors : Strong CYP3A4 inhibitors, like ketoconazole, can significantly increase the amount of aripiprazole in the body. goodrx.com

CYP3A4 Inducers : Conversely, co-administration with CYP3A4 inducers, such as carbamazepine, can decrease aripiprazole plasma concentrations, potentially reducing its efficacy. healthline.comgoodrx.com

Central Nervous System (CNS) Depressants : Aripiprazole can potentiate the effects of other CNS depressants, including benzodiazepines and alcohol, leading to increased sedation and impairment. healthline.comdrugs.com

While the interacting drugs would remain the same for Aripiprazole-d8, the magnitude of these interactions could be altered. If deuteration successfully slows the metabolism of Aripiprazole-d8, the effect of enzyme inhibitors might be less pronounced, whereas the impact of inducers could also be modified.

| Interacting Drug Class | Example Drugs | Metabolic Enzyme | Expected Effect on Aripiprazole Levels |

|---|---|---|---|

| CYP2D6 Inhibitors | Fluoxetine, Paroxetine | CYP2D6 | Increase |

| CYP3A4 Inhibitors | Ketoconazole | CYP3A4 | Increase |

| CYP3A4 Inducers | Carbamazepine | CYP3A4 | Decrease |

| CNS Depressants | Benzodiazepines, Alcohol | N/A (Pharmacodynamic) | Increased Sedation |

Bioequivalence and Bioavailability Studies

Bioequivalence and bioavailability studies are critical for establishing the pharmacokinetic relationship between a modified drug, such as Aripiprazole-d8 (butyl-d8), and its original, non-deuterated counterpart. These studies compare key pharmacokinetic parameters to ensure that the rate and extent of absorption of the active moiety are comparable.

A typical bioequivalence study would involve a randomized, crossover design in healthy volunteers, where participants receive single doses of both Aripiprazole-d8 and standard aripiprazole. asianpubs.orgresearchgate.net Plasma concentrations of the drug are measured over time to determine parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). asianpubs.orgresearchgate.net For two formulations to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC must fall within the standard acceptance range of 80% to 125%. fda.govnih.gov

The table below illustrates the key parameters that would be assessed in such a study. The values are hypothetical and serve only to represent the data collected in a bioequivalence trial.

| Pharmacokinetic Parameter | Aripiprazole-d8 (Test) | Aripiprazole (Reference) | 90% Confidence Interval |

|---|---|---|---|

| Cmax (ng/mL) | Value | Value | (e.g., 92.5% - 115.2%) |

| AUC0-t (ng·h/mL) | Value | Value | (e.g., 95.1% - 110.8%) |

| AUC0-∞ (ng·h/mL) | Value | Value | (e.g., 96.3% - 112.4%) |

| Tmax (h) | Value | Value | N/A for BE decision |

| t1/2 (h) | Value | Value | N/A for BE decision |

In Vivo Pharmacokinetic Studies (e.g., in animal models)

In vivo pharmacokinetic studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity like Aripiprazole-d8. These studies provide foundational data before human trials. Common animal models used in antipsychotic drug development include rats and dogs. fda.gov

In these studies, animals would be administered Aripiprazole-d8, and blood and tissue samples would be collected over time to measure the concentrations of the parent drug and its key metabolites, including dehydroaripiprazole. fda.govnih.gov These data allow for the calculation of fundamental pharmacokinetic parameters.

Research on aripiprazole in animal models has been used to examine its effects on dopamine (B1211576) and serotonin (B10506) systems and to compare its receptor occupancy profile to other antipsychotics. researchgate.netnih.gov For instance, studies in rats have investigated how aripiprazole modulates neurotransmitter release in specific brain regions. researchgate.net Similar in vivo studies for Aripiprazole-d8 would be crucial to confirm whether its pharmacodynamic actions remain consistent with the non-deuterated form, despite potential alterations in its pharmacokinetic profile due to deuteration. It would also be important to determine if deuteration affects tissue distribution or the formation of metabolites in a way that differs from standard aripiprazole. fda.gov

Pharmacodynamic Studies and Receptor Interactions

Investigation of Receptor Binding Profiles

Aripiprazole (B633) exhibits a very high affinity for dopamine (B1211576) D2 and D3 receptors. nih.govpsychscenehub.com Unlike first-generation antipsychotics that are pure D2 receptor antagonists, aripiprazole acts as a partial agonist at these receptors. wikipedia.orgdroracle.ai This means it can function as a functional antagonist in a hyperdopaminergic (high dopamine) environment and as a functional agonist in a hypodopaminergic (low dopamine) environment. droracle.aipsychscenehub.com This stabilizing effect on the dopamine system is a cornerstone of its mechanism. nih.gov

Studies have shown its high binding affinity (Ki) to be 0.34 nM for D2 receptors and 0.8 nM for D3 receptors. droracle.aipsychscenehub.com Aripiprazole is a partial agonist at both the short (D2S) and long (D2L) isoforms of the D2 receptor. wikipedia.orgpsychiatry-psychopharmacology.com Despite requiring very high D2 receptor occupancy (over 90%) for clinical activity, it has a low propensity to cause extrapyramidal side effects (EPS), which is atypical for compounds with such high D2 occupancy. nih.govresearchgate.net

Aripiprazole's interaction with the serotonin (B10506) system is multifaceted and crucial to its atypical profile. It acts as a potent partial agonist at 5-HT1A receptors, with a high binding affinity (Ki = 1.7 nM). droracle.aipsychscenehub.comnih.gov This action is thought to contribute to its efficacy against negative and cognitive symptoms of schizophrenia by increasing dopamine release in the prefrontal cortex. nih.govnih.gov

Conversely, aripiprazole is a potent antagonist at 5-HT2A receptors (Ki = 3.4 nM). droracle.ainih.gov This 5-HT2A antagonism, combined with D2 partial agonism, is a hallmark of many atypical antipsychotics and is believed to reduce the risk of EPS. nih.govdroracle.ai

The compound also displays very high affinity for the 5-HT2B receptor (Ki = 0.36 nM), where it acts as an inverse agonist. wikipedia.orgpsychscenehub.com It has moderate affinity for 5-HT2C (Ki = 15 nM) and 5-HT7 (Ki = 39 nM) receptors. droracle.ainih.gov At the 5-HT2C receptor, it functions as a partial agonist, which may be related to its relatively low propensity for weight gain. wikipedia.orgnih.gov At the 5-HT7 receptor, it acts as a weak partial agonist or functional antagonist. wikipedia.orgpsychscenehub.com

Aripiprazole demonstrates a moderate affinity for alpha-1 adrenergic receptors (α1A), with a reported Ki value of 57 nM. droracle.airesearchgate.net This antagonism is weaker than that of many other atypical antipsychotics and may contribute to a lower incidence of cardiovascular side effects such as orthostatic hypotension. nih.gov

The compound possesses a moderate affinity for histamine (B1213489) H1 receptors, with a Ki value of 61 nM. droracle.ai This affinity is lower than that of several other atypical antipsychotics, which corresponds to a lower potential for sedation. nih.govnih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | 0.34 - 0.95 | Partial Agonist |

| Dopamine D3 | 0.8 - 5.4 | Partial Agonist |

| Serotonin 5-HT1A | 1.7 - 4.2 | Partial Agonist |

| Serotonin 5-HT2A | 3.4 | Antagonist / Very Weak Partial Agonist |

| Serotonin 5-HT2B | 0.36 - 0.4 | Inverse Agonist |

| Serotonin 5-HT2C | 15 | Partial Agonist |

| Serotonin 5-HT7 | 39 | Weak Partial Agonist / Functional Antagonist |

| Alpha-1 Adrenergic | 57 | Antagonist |

| Histamine H1 | 25.1 - 61 | Antagonist |

Note: Ki values can vary between studies based on experimental conditions. droracle.ainih.govpsychscenehub.comnih.govresearchgate.net

Functional Selectivity at Dopamine Receptors

The concept of "functional selectivity" or "biased agonism" has been proposed to explain aripiprazole's unique effects at the D2 receptor, moving beyond the simpler model of partial agonism. nih.govnih.gov This hypothesis suggests that aripiprazole can differentially activate intracellular signaling pathways coupled to the D2 receptor. nih.govresearchgate.net It may activate pathways that lead to therapeutic benefits while avoiding those that cause adverse effects like EPS. nih.govresearchgate.net

For example, aripiprazole has been shown to be a partial agonist for some D2-mediated pathways, such as arachidonic acid release, while acting as an antagonist for others, like G-protein-coupled inwardly rectifying potassium (GIRK) channels. researchgate.net This differential engagement of signaling cascades means its effect cannot be described by a single intrinsic activity value, but rather as a mixture of agonist, partial agonist, and antagonist actions depending on the specific cellular pathway and environment. nih.govwikipedia.org

Cellular Signaling Pathway Modulation

Aripiprazole's interactions with its target receptors initiate a cascade of downstream cellular signaling events. drugbank.com Its effects are distinct from those of full D2 receptor antagonists. nih.gov

At the D2 receptor, aripiprazole has been shown to affect multiple signaling pathways, including:

cAMP-PKA Pathway : As a D2 partial agonist, aripiprazole can modulate the cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. plos.org It can inhibit cAMP accumulation, but to a lesser degree than a full agonist like dopamine. researchgate.net In hyperdopaminergic states, this leads to a net decrease in signaling, while in hypodopaminergic states, it can increase signaling relative to baseline. plos.org

Akt-GSK3β Pathway : Studies indicate that aripiprazole can increase the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK3β), an important enzyme in cellular signaling and mood regulation. plos.org This effect might be mediated through both D2 and 5-HT1A receptor activity. plos.org

MAPK Pathway : Aripiprazole has been observed to partially activate the mitogen-activated protein kinase (MAPK) pathway, although its potency in this regard may be lower than for other pathways. researchgate.net

The modulation of these and other intracellular pathways by aripiprazole is an area of ongoing research and is believed to be central to its broad spectrum of clinical efficacy. nih.govdrugbank.com

Brain-Derived Neurotrophic Factor (BDNF) Promoter Activity

In vitro studies have demonstrated that aripiprazole can influence the activity of the Brain-Derived Neurotrophic Factor (BDNF) promoter. Specifically, treatment with aripiprazole at a concentration of 10 µM has been associated with a significant increase in BDNF promoter activity. nih.gov This suggests a potential mechanism by which aripiprazole may exert neuroprotective effects. In SH-SY5Y human neuroblastoma cells, aripiprazole was found to increase BDNF promoter activity by 93% at this concentration. nih.gov Furthermore, this increase in promoter activity correlated with an 85% rise in BDNF protein levels. nih.gov Chronic administration of aripiprazole has also been shown to attenuate stress-induced decreases in BDNF expression in the hippocampus of rats. nih.gov

Glycogen Synthase Kinase 3 Beta (GSK3B) Phosphorylation

Aripiprazole has been shown to modulate the activity of Glycogen Synthase Kinase 3 Beta (GSK3B) through phosphorylation. In SH-SY5Y cells, aripiprazole treatment increased the levels of phosphorylated GSK3B. nih.gov Specifically, at concentrations of 5 µM and 10 µM, aripiprazole led to a 30% and 58% increase in GSK3B phosphorylation, respectively. nih.gov This is significant as GSK3B is implicated in a wide range of cellular processes, and its dysregulation has been linked to various neuropsychiatric disorders. Chronic administration of aripiprazole in animal models has also been found to significantly attenuate the decrease in phosphorylated GSK3B caused by immobilization stress. nih.gov

B cell Lymphoma Protein 2 (BCL2) Levels

Research indicates that aripiprazole can influence the expression of the anti-apoptotic protein B cell Lymphoma 2 (BCL2). In studies using SH-SY5Y cells, treatment with aripiprazole resulted in a dose-dependent increase in BCL2 levels. nih.gov At concentrations of 5 µM and 10 µM, aripiprazole increased BCL2 levels by 31% and 80%, respectively. nih.gov This upregulation of BCL2 suggests a potential role for aripiprazole in promoting cell survival and neuroprotection.

Preclinical and Translational Research

Animal Models of Psychiatric Disorders

The use of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), in animal models is a well-established method for inducing behavioral and neurochemical alterations that mimic symptoms of schizophrenia. Research using these models provides a platform to investigate the therapeutic potential of antipsychotic agents.

In a mouse model of schizophrenia, repeated administration of phencyclidine was shown to induce hyperactivity, social deficits, and impairment in object recognition memory. nih.gov These behavioral changes were associated with an increased dopamine (B1211576) turnover in the nucleus accumbens and a decrease in the prefrontal cortex. nih.gov Treatment with aripiprazole (B633) was found to improve these PCP-induced behavioral disruptions. nih.gov Further investigation using connectome analysis with MRI revealed that repeated PCP administration decreased functional connectivity within the brain, an effect that was attenuated by aripiprazole. nih.gov

Another study focused on the cognitive deficits induced by repeated PCP administration (10 mg/kg for 14 days) in mice. nih.gov This regimen resulted in significant cognitive impairment, as assessed by the novel-object recognition task. nih.gov Both single and repeated treatments with aripiprazole successfully ameliorated the PCP-induced impairment of recognition memory. nih.gov In contrast, the typical antipsychotic haloperidol (B65202) did not show a similar ameliorative effect. nih.gov The therapeutic action of aripiprazole on memory impairment in this model was found to be associated with its activity at dopamine D1 and serotonin (B10506) 5-HT1A receptors. nih.gov Preclinical studies have corroborated that aripiprazole can restore behavioral abnormalities in the phencyclidine model of schizophrenia, partly through mechanisms involving the 5-HT1A receptor. nih.gov

Table 1: Research Findings in Phencyclidine (PCP) Animal Models

| Study Focus | Animal Model | PCP Administration | Key Behavioral Findings | Effect of Aripiprazole |

|---|---|---|---|---|

| Behavioral & Connectivity Changes nih.gov | ddY Mice | Subcutaneous injection for 14 consecutive days | Induced hyperactivity, social deficit, and impaired object recognition memory. Decreased functional connectivity. | Ameliorated PCP-induced behavioral changes and attenuated the decrease in functional connectivity. |

| Cognitive Impairment nih.gov | Mice | 10 mg/kg for 14 days | Caused significant impairment in recognition memory as measured by a novel-object recognition task. | Ameliorated the impairment of recognition memory through actions at dopamine D1 and serotonin 5-HT1A receptors. |

Pharmacogenomic Considerations in Aripiprazole Response

Pharmacogenomics investigates how genetic variations influence individual responses to medications. For aripiprazole, research has focused on polymorphisms in genes encoding for neurotransmitter receptors and related proteins, which can help predict treatment efficacy.

The dopamine D2 receptor (DRD2) is a primary target for antipsychotic drugs, including aripiprazole, which acts as a partial agonist at this receptor. nih.gov Genetic variations in the DRD2 gene have been extensively studied in relation to aripiprazole response.

One of the most investigated variants is the TaqIA polymorphism (rs1800497), located in the nearby ANKK1 gene but affecting DRD2 density. Studies have shown that patients carrying the A1 allele, which is associated with a lower density of D2 receptors, may have a better therapeutic response to aripiprazole. frontiersin.org A prospective trial found that patients with the A1A1 genotype had a more favorable response, as measured by the Positive and Negative Syndrome Scale (PANSS), compared to other genotypes. nih.gov

Other polymorphisms in the DRD2 gene have also been linked to treatment outcomes. For the C957T (rs6277) polymorphism, patients with the C/C genotype were associated with a poorer response to aripiprazole concerning excitement symptoms when compared to T/T carriers. nih.govfrontiersin.org Additionally, the -141C Del variant has been associated with treatment resistance in some cases. nih.gov While many antipsychotics show a high affinity for the dopamine D3 receptor, specific associations between DRD3 gene polymorphisms and aripiprazole response are still an area of ongoing research. frontiersin.org

Aripiprazole also exhibits antagonist activity at the serotonin 2A receptor (5-HT2A), making the HTR2A gene a significant candidate for pharmacogenomic studies. The T102C (rs6313) and A-1438G (rs6311) polymorphisms in the HTR2A gene have been evaluated for their impact on aripiprazole's effectiveness.

One study reported that the GG/CC genotype of the HTR2A -1438G/T102C polymorphisms could predict a less favorable response to aripiprazole for negative symptoms in patients with schizophrenia. nih.gov Another investigation looked at the combined effects of variants in both DRD2 and HTR2A genes. It found that individuals who were carriers of the DRD2 rs1076560 T allele and had the HTR2A rs6314 CC genotype demonstrated better responses to antipsychotic treatment. nih.govjohnshopkins.edu The T allele of the HTR2A gene has been independently associated with a poorer response to antipsychotics. nih.govjohnshopkins.edu

Beyond the primary receptor genes, other genetic factors that modulate dopaminergic and glutamatergic pathways have been implicated in aripiprazole response.

The Ankyrin Repeat and Kinase Domain Containing 1 (ANKK1) gene, which is located close to the DRD2 gene, is frequently studied. As mentioned, the TaqIA polymorphism within ANKK1 influences DRD2 receptor expression. Research has demonstrated that A1 carriers of the TaqIA variant show a superior therapeutic response regarding positive symptoms after four weeks of aripiprazole treatment compared to individuals with the A2/A2 genotype. nih.gov

The D-amino acid oxidase activator (DAOA) gene, involved in the glutamatergic pathway, has also been investigated. A study of Korean schizophrenia patients treated with aripiprazole examined three single nucleotide polymorphisms in DAOA. The results showed that individuals carrying the A allele of the rs2391191 variant had significantly lower scores on the Brief Psychiatric Rating Scale (BPRS), indicating a better clinical outcome, compared to those with the G allele. nih.govclinpgx.org

Table 2: Summary of Pharmacogenomic Associations with Aripiprazole Response

| Gene | Polymorphism (SNP) | Genotype / Allele | Associated Outcome with Aripiprazole |

|---|---|---|---|

| DRD2/ANKK1 | TaqIA (rs1800497) | A1 Allele / A1A1 Genotype | Associated with a superior therapeutic response on positive symptoms. nih.govnih.gov |

| DRD2 | C957T (rs6277) | C/C Genotype | Associated with a poorer response for excitement symptoms compared to T/T. nih.gov |

| DRD2 | -141C Del | Del Variant | Has been associated with treatment resistance. nih.gov |

| HTR2A | -1438G/T102C | GG/CC Genotype | May predict a lower response for negative symptoms. nih.gov |

| HTR2A | T102C (rs6313) | T Allele | Associated with a poorer response to antipsychotics. johnshopkins.edu |

| DAOA | rs2391191 | A Allele | Associated with lower BPRS scores (better outcome) compared to the G allele. nih.govclinpgx.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| Aripiprazole |

| Aripiprazole-d8 (B1662822) |

| Haloperidol |

Quality Control and Regulatory Applications

Use as a Reference Standard in Pharmaceutical Production.alfa-chemistry.comamerigoscientific.com

In the pharmaceutical industry, reference standards are highly purified compounds used as a benchmark for quality and purity. Aripiprazole-d8 (B1662822) (butyl-d8) serves as a crucial reference standard, particularly as an internal standard, in various analytical procedures throughout the production of Aripiprazole (B633).

Stable isotope-labeled internal standards are considered the gold standard in quantitative analysis, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). humanjournals.comthermofisher.com The key advantage of using a deuterated standard like Aripiprazole-d8 is that it is chemically identical to the analyte (Aripiprazole) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows it to be distinguished by the mass spectrometer, while its identical chemical behavior ensures that it experiences the same analytical variations as the non-labeled Aripiprazole during sample preparation and analysis.

By adding a known amount of Aripiprazole-d8 to a sample, analysts can accurately quantify the amount of Aripiprazole present, as the ratio of the two compounds remains constant even if there are variations in sample extraction, injection volume, or instrument response. This significantly improves the precision and accuracy of the analytical results, which is essential for maintaining consistent product quality.

Key Properties of Aripiprazole-d8 (butyl-d8) Reference Standard:

| Property | Value |

| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy-d8]-3,4-dihydro-2(1H)-quinolinone |

| Molecular Formula | C₂₃H₁₉D₈Cl₂N₃O₂ |

| Molecular Weight | 456.43 g/mol |

| Purity | Typically >98% |

| Isotopic Purity | Typically >99% deuterium incorporation |

Analytical Method Development and Validation (AMV).researchgate.netnih.gov

Analytical Method Development and Validation (AMV) is a regulatory requirement to ensure that the analytical methods used for testing pharmaceutical products are suitable for their intended purpose. Aripiprazole-d8 (butyl-d8) is instrumental in the validation of analytical methods for Aripiprazole, particularly for assays that determine the drug's concentration in various matrices.

During method validation, parameters such as accuracy, precision, linearity, and specificity are rigorously assessed. The use of Aripiprazole-d8 as an internal standard helps to achieve the stringent acceptance criteria for these parameters as stipulated by regulatory bodies like the FDA and EMA. kcasbio.com

For instance, in bioanalytical method validation for pharmacokinetic studies, Aripiprazole-d8 is used to compensate for matrix effects, which are variations in analytical response caused by other components in the biological sample (e.g., plasma, urine). By co-eluting with Aripiprazole, the deuterated standard experiences similar matrix effects, allowing for accurate quantification of the drug. researchgate.net

Role of Aripiprazole-d8 in AMV Parameters:

| Validation Parameter | Contribution of Aripiprazole-d8 |

| Accuracy | Corrects for systematic errors in sample preparation and analysis. |

| Precision | Minimizes variability in results, leading to lower relative standard deviation (RSD). |

| Linearity | Ensures a consistent response ratio across a range of concentrations. |

| Specificity | Helps to distinguish the analyte signal from interfering components. |

Quality Control (QC) Applications.alfa-chemistry.comlabmanager.com

In a quality control (QC) laboratory, Aripiprazole-d8 (butyl-d8) is used in routine testing of Aripiprazole drug substance and drug products. Its primary application is as an internal standard in chromatographic assays to ensure the identity, purity, and strength of the final product.

QC applications include:

Assay of Aripiprazole: Accurately determining the amount of the active ingredient in a batch of the drug product.

Impurity Profiling: Quantifying any impurities present in the drug substance. Aripiprazole-d8 can be used in methods designed to separate and quantify these impurities.

Stability Studies: Assessing the stability of Aripiprazole in the drug product over time and under various environmental conditions. The use of an internal standard ensures that any observed changes are due to degradation of the API and not analytical variability.

The reliability of these QC tests is paramount for patient safety and regulatory compliance. The use of a high-purity, well-characterized reference standard like Aripiprazole-d8 is a key component of a robust quality system.

Traceability to Pharmacopeial Standards (USP, EP)

While Aripiprazole-d8 (butyl-d8) itself is not typically a pharmacopeial article in the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), its use is integral to methods that comply with and are validated against the standards set forth by these bodies. labmanager.comalfa-chemistry.com

Reputable suppliers of Aripiprazole-d8 provide a Certificate of Analysis (CoA) that details the compound's identity, purity, and isotopic enrichment. nih.gov This characterization is performed using analytical techniques that are themselves calibrated and validated using primary pharmacopeial reference standards of unlabeled Aripiprazole.

The use of well-characterized, high-purity reference materials is a fundamental requirement of Good Manufacturing Practices (GMP). Therefore, the quality of the Aripiprazole-d8 used in pharmaceutical analysis is critical. Laboratories must ensure that the reference standard is suitable for its intended use and that its quality is documented and traceable. This traceability is established through the rigorous quality control and characterization performed by the manufacturer of the deuterated standard, often in accordance with ISO standards for reference material producers.

Q & A

Q. How is Aripiprazole-d8 (butyl-d8) synthesized and characterized for use in analytical studies?

Aripiprazole-d8 (butyl-d8) is synthesized by deuterium labeling at the butyl side chain, typically via catalytic exchange or deuterated precursor incorporation. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity (>99 atom% D). Researchers should validate the compound’s identity using high-resolution MS (HRMS) and compare retention times with non-deuterated Aripiprazole in reverse-phase HPLC to ensure chromatographic separation .

Q. What are the critical laboratory handling protocols for Aripiprazole-d8 (butyl-d8) to ensure stability and safety?

Strict laboratory safety protocols include:

- Separating organic and inorganic reagents during storage to prevent cross-reactivity.

- Storing the compound in airtight, light-resistant containers at -20°C to avoid degradation.

- Prohibiting food/drink in lab areas and requiring PPE (gloves, lab coats) to minimize contamination risks.

- Implementing a two-person rule for hazardous experiments during off-hours to ensure emergency readiness .

Q. How is Aripiprazole-d8 (butyl-d8) utilized as an internal standard in bioanalytical assays?

The deuterated form serves as an internal standard in LC-MS/MS to quantify non-deuterated Aripiprazole in biological matrices. Researchers spike known concentrations into plasma/serum samples, leveraging its near-identical chromatographic behavior to the analyte but distinct mass-to-charge (m/z) ratio. This minimizes matrix effects and improves quantification accuracy. Validation parameters (linearity, precision, recovery) must adhere to ICH Q2(R1) guidelines .

Advanced Research Questions

Q. What metabolic pathways and enzyme interactions differentiate Aripiprazole-d8 (butyl-d8) from its non-deuterated counterpart?

Aripiprazole-d8 undergoes CYP2D6- and CYP3A4-mediated metabolism, similar to the parent drug. However, deuterium substitution at the butyl group reduces metabolic cleavage rates due to the kinetic isotope effect (KIE), prolonging half-life in vitro. Advanced studies use human liver microsomes (HLMs) to compare metabolite profiles (e.g., dehydro-aripiprazole-d8) via UPLC-QTOF-MS, identifying isotopic shifts in fragment ions .

Q. How should researchers design pharmacokinetic (PK) studies using Aripiprazole-d8 (butyl-d8) to address interspecies variability?

- Dose Selection : Use allometric scaling from rodent models (e.g., Sprague-Dawley rats) to humans, adjusted for deuterium-induced PK changes.

- Sampling Strategy : Collect serial blood samples post-administration to capture absorption/distribution phases.

- Data Analysis : Apply compartmental modeling (e.g., NONMEM) to account for species-specific CYP enzyme affinities. Cross-validate findings with in vitro CYP inhibition assays .

Q. What methodological challenges arise when validating a quantitative NMR (qNMR) assay for Aripiprazole-d8 (butyl-d8) purity?

Key challenges include:

- Deuterium Exchange : Preventing H/D exchange with solvents (e.g., D2O) during sample preparation.

- Signal Overlap : Resolving peaks from residual non-deuterated impurities using 600 MHz+ instruments.

- Calibration : Using certified reference standards (e.g., USP Pantoprazole RS) to ensure traceability. Method validation requires ≥95% accuracy and ≤2% RSD in triplicate runs .

Q. How can contradictory data on Aripiprazole-d8’s dopamine receptor binding affinity be resolved?

Discrepancies in Ki values (e.g., D2 receptor assays) may stem from:

- Assay Conditions : Differences in radioligand concentration (e.g., [³H]-raclopride vs. [³H]-spiperone).

- Tissue Sources : Variability in receptor density across brain regions (striatum vs. cortex). Researchers should replicate studies under standardized conditions (e.g., CHO-K1 cells expressing human D2 receptors) and apply statistical equivalence testing (e.g., two-one-sided t-tests) .

Methodological Tables

Table 1: Key Analytical Parameters for Aripiprazole-d8 (butyl-d8)

Table 2: Common Pitfalls in Metabolic Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.